molecular formula C19H19N3O2 B455689 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide CAS No. 438228-91-2

2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide

Cat. No.: B455689
CAS No.: 438228-91-2
M. Wt: 321.4g/mol
InChI Key: FKUIWNXYLIOBBD-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide is a biochemical compound used for proteomics research . It has a molecular formula of C19H19N3O2 and a molecular weight of 321.37 .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring attached to a carbohydrazide group . The compound has a molecular formula of C19H19N3O2, an average mass of 321.373 Da, and a monoisotopic mass of 321.147736 Da .

Scientific Research Applications

Synthesis and Chemical Transformations

2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide, as part of the broader class of quinoline carbohydrazide derivatives, has been explored for its potential in various synthetic and chemical transformations. This compound is structurally related to quinoline-6-carbohydrazides and quinoline-2-carbohydrazides, which have demonstrated versatility in chemical reactions leading to the synthesis of triazole, thiadiazole, and oxadiazole derivatives, among others. These transformations are crucial in medicinal chemistry research for creating compounds with potential biological activities, including antimicrobial properties (Aleksanyan & Hambardzumyan, 2019); (Keshk et al., 2008).

Antimicrobial Potential

Studies on derivatives of this compound have highlighted their significant antimicrobial potential. These compounds, through various synthetic pathways, have been evaluated against a range of bacterial and fungal pathogens. The antimicrobial activity is attributed to the structural motifs present in these compounds, which can interact with microbial cellular targets, thereby inhibiting growth or killing the microbes. The use of microwave-assisted synthesis has also been reported for these derivatives, indicating a green and efficient method for obtaining compounds with promising antimicrobial activities (Bello et al., 2017).

Mechanism of Action

While the exact mechanism of action of 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide is not clear, quinolones, a class of compounds that includes quinoline derivatives, are known to act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . Target-mediated resistance is the most common and clinically significant form of resistance. It is caused by specific mutations in gyrase and topoisomerase IV that weaken interactions between quinolones and these enzymes .

Future Directions

The future directions of research on 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide and similar compounds could involve further exploration of their antibacterial activity, particularly against drug-resistant strains . Additionally, more research could be done to understand their mechanism of action and to develop drugs that can overcome resistance .

Properties

IUPAC Name

2-(4-propan-2-yloxyphenyl)quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12(2)24-14-9-7-13(8-10-14)18-11-16(19(23)22-20)15-5-3-4-6-17(15)21-18/h3-12H,20H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUIWNXYLIOBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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